5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and a cyclopropyl-hydroxy-thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:
Bromination and Chlorination: The initial step involves the bromination and chlorination of a benzamide precursor. This can be achieved using bromine and chlorine reagents under controlled conditions to ensure selective substitution.
Cyclopropyl-Hydroxy-Thiophene Addition: The next step involves the introduction of the cyclopropyl-hydroxy-thiophene moiety. This can be done through a series of reactions including cyclopropanation, hydroxylation, and thiophene addition.
Final Coupling: The final step is the coupling of the substituted benzamide with the cyclopropyl-hydroxy-thiophene intermediate. This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Dehalogenated products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogens and the cyclopropyl-hydroxy-thiophene moiety can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-isopropylbenzamide: Similar structure but with an isopropyl group instead of the cyclopropyl-hydroxy-thiophene moiety.
5-bromo-2-chloro-N-methylbenzamide: Similar structure but with a methyl group instead of the cyclopropyl-hydroxy-thiophene moiety.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide lies in its complex structure, which combines multiple functional groups that can interact synergistically. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2S/c17-11-5-6-13(18)12(8-11)15(20)19-9-16(21,10-3-4-10)14-2-1-7-22-14/h1-2,5-8,10,21H,3-4,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOHEWVNNDKVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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